molecular formula C19H30O8 B8098161 BnO-PEG5-CH2COOH

BnO-PEG5-CH2COOH

Cat. No.: B8098161
M. Wt: 386.4 g/mol
InChI Key: XSBRXJKVIASPRY-UHFFFAOYSA-N
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Description

BnO-PEG5-CH2COOH, also known as 3,6,9,12,15,18-Hexaoxanonadecanoic acid, 19-phenyl-, is a compound with the molecular formula C19H30O8 and a molecular weight of 386.44 g/mol . This compound is part of the polyethylene glycol (PEG) family and is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BnO-PEG5-CH2COOH typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) derivatives. One common method includes the use of benzyl-PEG5-alcohol, which is then oxidized to form the carboxylic acid group . The reaction conditions often involve the use of chromium (VI) oxide and sulfuric acid in acetone at temperatures between 5-10°C for about 2 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in bulk and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: BnO-PEG5-CH2COOH undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation products include higher oxidation state derivatives.
  • Reduction products include alcohol derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

BnO-PEG5-CH2COOH is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of BnO-PEG5-CH2COOH involves its ability to act as a linker or spacer in chemical reactions. The polyethylene glycol chain provides flexibility and solubility, while the carboxylic acid group allows for further functionalization. This makes it an ideal candidate for use in drug delivery systems and other applications where molecular flexibility and solubility are crucial.

Comparison with Similar Compounds

Uniqueness: BnO-PEG5-CH2COOH is unique due to its combination of a benzyl group and a carboxylic acid group, which provides specific reactivity and functionalization options not available in other similar compounds. This makes it particularly useful in applications requiring precise molecular modifications .

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O8/c20-19(21)17-27-15-13-25-11-9-23-7-6-22-8-10-24-12-14-26-16-18-4-2-1-3-5-18/h1-5H,6-17H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBRXJKVIASPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Metal sodium (115 mg, 5.0 mmol) was added to pentaethylene glycol monobenzyl ether (328 mg, 1.0 mmol), and the mixture was stirred at 90° C. for three hours. Chloroacetic acid (47 mg, 0.5 mmol) was added to the mixture which was then stirred at 90° C. for 16 hours. Water was added to the mixture which was then washed with ethyl acetate. Next, the aqueous layer was made acidic by 1 N hydrochloric acid, followed by extraction with ethyl acetate. The extract was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure to obtain 390 mg of crude [2-(2-{2-[2-(2-benzyloxyethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetic acid in the form of a reddish brown substance.
Name
Quantity
115 mg
Type
reactant
Reaction Step One
Quantity
328 mg
Type
reactant
Reaction Step One
Quantity
47 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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